molecular formula C13H16O2 B13676714 3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13676714
M. Wt: 204.26 g/mol
InChI Key: HRRKXVCVZIMINA-UHFFFAOYSA-N
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Description

3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound that belongs to the class of benzoannulenes These compounds are characterized by their unique ring structures, which can exhibit interesting chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a benzoannulene precursor with an ethoxy group. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its ethoxy functional group, which can impart different chemical properties compared to similar compounds

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C13H16O2/c1-2-15-11-8-7-10-5-3-4-6-13(14)12(10)9-11/h7-9H,2-6H2,1H3

InChI Key

HRRKXVCVZIMINA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CCCCC2=O)C=C1

Origin of Product

United States

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